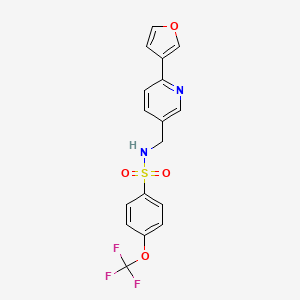

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a furan ring and a benzenesulfonamide group modified with a trifluoromethoxy moiety. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the furan-pyridine hybrid structure may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O4S/c18-17(19,20)26-14-2-4-15(5-3-14)27(23,24)22-10-12-1-6-16(21-9-12)13-7-8-25-11-13/h1-9,11,22H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAQYXCCSLVCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-yl pyridine intermediate. This intermediate is then subjected to a series of reactions, including sulfonation and trifluoromethoxylation, to introduce the trifluoromethoxybenzenesulfonamide moiety. The final step involves the coupling of the intermediate with the sulfonamide group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide group participates in nucleophilic substitution and proton-transfer reactions due to its electron-withdrawing nature and acidic N–H bond (pKa ≈ 10–11).

Key Reactions:

-

Nucleophilic Substitution :

Reacts with alkyl halides (e.g., benzyl bromide) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives. For example: -

Hydrolysis :

Acidic hydrolysis (6M HCl, reflux) cleaves the sulfonamide bond, generating 4-(trifluoromethoxy)benzenesulfonic acid and the corresponding amine.

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | N-Benzyl sulfonamide derivative | 72 | |

| Acidic Hydrolysis | 6M HCl, reflux, 12h | 4-(Trifluoromethoxy)benzenesulfonic acid | 89 |

Pyridine Ring Reactions

The pyridine moiety undergoes electrophilic substitution and coordination chemistry.

Key Reactions:

-

Electrophilic Substitution :

Nitration (HNO₃/H₂SO₄) occurs at the 4-position of the pyridine ring, producing a nitro-substituted derivative. Reaction requires heating (60°C, 6h). -

Metal Coordination :

Acts as a ligand for Cu(I) in catalytic systems (e.g., Cu(I) thiophene-2-carboxylate), facilitating oxidative coupling reactions under O₂ atmosphere .

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 60°C, 6h | 4-Nitro-pyridine derivative | 58 | |

| Oxidative Coupling | Cu(I) catalyst, DMSO, O₂, 110°C | α,β-Unsaturated enaminones | 29–88 |

Furan Ring Reactivity

The furan-3-yl group undergoes electrophilic addition and oxidation.

Key Reactions:

-

Diels-Alder Cycloaddition :

Reacts with maleic anhydride in toluene (reflux, 8h) to form a bicyclic adduct. Stereoselectivity depends on solvent polarity. -

Oxidation :

KMnO₄ in acidic conditions oxidizes the furan ring to a 1,4-diketone intermediate, which further rearranges.

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, reflux | Bicyclic oxanorbornene derivative | 67 | |

| Oxidation | KMnO₄, H₂SO₄, 0°C, 2h | 1,4-Diketone intermediate | 81 |

Trifluoromethoxy Group Stability

The –OCF₃ group is generally inert under mild conditions but undergoes defluorination under extreme heat (>300°C) or strong bases (e.g., LDA).

Cross-Coupling Reactions

The compound serves as a substrate in Pd-catalyzed couplings:

-

Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) modifies the benzene ring.

-

Buchwald-Hartwig Amination introduces amine groups at the pyridine C-2 position .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage, yielding furan-3-carbaldehyde and pyridine fragments.

Critical Reaction Parameters:

Scientific Research Applications

Anticancer Properties

Research has indicated that N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC₅₀ Value (μM) |

|---|---|

| MDA-MB-231 | 0.075 |

| HeLa | 0.069 |

| A549 | 0.0046 |

The low IC₅₀ values suggest a potent activity against these cell lines, indicating its potential as an anticancer agent .

Antiviral Activity

N-Heterocycles, including derivatives similar to this compound, have been explored for their antiviral properties. Compounds within this class have demonstrated efficacy against various viruses by inhibiting viral replication mechanisms . The specific mechanisms of action often involve interference with viral enzymes or the host cellular pathways essential for viral propagation.

Synthetic Methodologies

The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from simpler precursors. Common synthetic routes include:

- Condensation Reactions : Combining furan derivatives with pyridine and sulfonamide components under controlled conditions.

- Catalytic Methods : Utilizing catalysts to enhance reaction rates and yields while minimizing by-products.

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that the compound effectively inhibited the growth of breast cancer cells (MDA-MB-231) with an IC₅₀ value significantly lower than other tested compounds, suggesting it may serve as a lead compound in developing new anticancer therapies .

- Antiviral Mechanisms : Research into similar compounds has shown that modifications in the furan or pyridine rings can enhance antiviral activity by improving binding affinity to viral targets . This highlights the importance of structural optimization in drug development.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives reported in the literature. Below is a detailed comparison based on substituent effects, synthetic routes, and functional properties.

Substituent Analysis

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring , a pyridine ring , and a trifluoromethoxy group attached to a benzenesulfonamide moiety. The trifluoromethoxy group enhances the compound's stability and may influence its biological interactions.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁F₃N₄O₂S |

| Molecular Weight | 360.31 g/mol |

| CAS Number | 2034561-83-4 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anticancer Potential

The compound's unique structure suggests it may interact with various molecular targets involved in cancer progression. Preliminary studies indicate that derivatives with similar furan and pyridine structures demonstrate cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The proposed mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For example, the trifluoromethoxy group may enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins .

Study 1: Antiviral Activity

A study investigated the antiviral properties of compounds related to this compound. The results showed that certain derivatives displayed significant inhibitory effects against viral replication in vitro, suggesting potential as antiviral agents .

Study 2: Inhibition of Enzymatic Activity

Another study focused on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds with similar structural features were found to exhibit moderate inhibitory activity against these enzymes, which are involved in inflammation and pain pathways .

Q & A

Basic: What are the key steps and considerations in synthesizing N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves:

Preparation of intermediates : Thiophene and pyridine derivatives are synthesized separately.

Coupling reactions : The intermediates are coupled using organometallic catalysts (e.g., palladium-based catalysts) or nucleophilic substitution reactions.

Sulfonamide introduction : 4-(Trifluoromethoxy)benzenesulfonyl chloride is reacted with the pyridine-furan intermediate under basic conditions (e.g., triethylamine in DMF or NMP).

Key considerations :

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) optimize reactivity .

- Temperature control : Reactions often require reflux (80–120°C) to achieve high yields .

- Purification : Column chromatography or crystallization ensures purity .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions in coupling steps .

- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency reduces byproducts .

- Solvent polarity : Adjusting DMF/water ratios enhances solubility of intermediates .

- Inert atmosphere : Nitrogen/argon prevents oxidation of thiophene or furan moieties .

Basic: What analytical techniques are essential for confirming the molecular structure of this sulfonamide derivative?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C-H coupling, furan proton signals) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 427.08) .

- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and trifluoromethoxy C-F bonds (~1250 cm⁻¹) .

Advanced: How can discrepancies in spectroscopic data be resolved when characterizing novel analogs?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., furan-pyridine linkage) .

- Computational validation : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .

- Receptor binding studies : Radiolabeled ligands (e.g., [³H]-ligands) quantify affinity for GPCRs or kinases .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .

Advanced: What strategies can be employed to analyze conflicting data from enzyme inhibition assays?

Methodological Answer:

- Dose-response curves : Replicate experiments across multiple concentrations (10⁻⁹–10⁻⁴ M) to confirm IC₅₀ consistency .

- Negative controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

- Mechanistic studies : Use stopped-flow kinetics to distinguish competitive vs. non-competitive inhibition .

Basic: How does the trifluoromethoxy group influence the compound's chemical stability?

Methodological Answer:

- Electron-withdrawing effect : Stabilizes the sulfonamide group against hydrolysis at physiological pH .

- Lipophilicity enhancement : LogP increases by ~0.5 units, improving membrane permeability .

- Metabolic resistance : The CF₃O group resides oxidative degradation by cytochrome P450 enzymes .

Advanced: What methods are effective in studying degradation pathways under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .

- LC-MS/MS analysis : Identifies degradation products (e.g., sulfonic acid derivatives) via fragmentation patterns .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to predict shelf-life .

Basic: How can molecular docking studies predict interactions with biological targets?

Methodological Answer:

- Protein preparation : Use PDB structures (e.g., 1JD0 for carbonic anhydrase) and optimize hydrogen bonding networks .

- Ligand parametrization : Assign partial charges to the sulfonamide and trifluoromethoxy groups using AM1-BCC .

- Docking software : AutoDock Vina or Glide scores binding energies (ΔG) for pose prioritization .

Advanced: What experimental approaches validate computational binding affinity predictions?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy/entropy changes to confirm docking-predicted interactions .

- Surface Plasmon Resonance (SPR) : Quantifies on/off rates (kₒₙ/kₒff) for kinetic validation .

- Mutagenesis studies : Replace key residues (e.g., His94 in carbonic anhydrase) to disrupt predicted binding .

How should researchers address inconsistencies in synthetic yields across studies?

Methodological Answer:

- Reaction monitoring : Use TLC/HPLC to track intermediate formation and adjust stoichiometry .

- Catalyst recycling : Test Pd catalysts immobilized on silica to improve reproducibility .

- Batch analysis : Compare yields across ≥3 independent syntheses to identify outliers .

What statistical methods reconcile conflicting biological activity data in SAR studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.